molecular formula C9H10N4O3 B4051799 5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine

5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4051799
M. Wt: 222.20 g/mol
InChI Key: RVAVWGCTFOQRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This compound is characterized by the presence of a nitro group at the 5-position, an isopropyl group at the nitrogen atom, and an amine group at the 4-position of the benzoxadiazole ring.

Scientific Research Applications

5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine has several scientific research applications:

    Fluorescent Probes: The compound is used as a fluorescent probe in biological and chemical research due to its ability to emit fluorescence upon excitation.

    Biological Studies: It is used in the study of enzyme activities, particularly those involving nitroreductases.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of advanced materials with specific optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine typically involves the following steps:

    Alkylation: The isopropyl group can be introduced through alkylation of the amine group using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Major Products

    Reduction: Formation of 5-amino-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of 5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways:

    Fluorescence: The compound emits fluorescence upon excitation, which can be used to track and study various biological processes.

    Enzyme Interaction: It can act as a substrate for nitroreductases, leading to the reduction of the nitro group and subsequent biological effects.

    Cellular Pathways: The compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzoxadiazole: The parent compound without the nitro and isopropyl groups.

    5-nitro-2,1,3-benzoxadiazole: A similar compound with only the nitro group.

    N-propan-2-yl-2,1,3-benzoxadiazol-4-amine: A similar compound with only the isopropyl group.

Uniqueness

5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine is unique due to the combination of the nitro, isopropyl, and amine groups, which confer specific chemical and biological properties. Its fluorescence properties and potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

5-nitro-N-propan-2-yl-2,1,3-benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5(2)10-9-7(13(14)15)4-3-6-8(9)12-16-11-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAVWGCTFOQRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.